N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
The compound N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide features a bicyclic pyrrolo[3,2-d]pyrimidinone core, a structure commonly associated with bioactive molecules due to its ability to engage in hydrogen bonding and π-π stacking interactions . Key substituents include:
- A 4-bromophenyl group at the acetamide terminus, which enhances lipophilicity and may facilitate halogen bonding with biological targets.
- A 2-methoxyethyl chain at position 3 of the pyrrolo-pyrimidinone ring, contributing to solubility via ether oxygen hydrogen bonding .
- A phenyl group at position 7, which likely stabilizes the planar conformation of the bicyclic system.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O3/c1-31-12-11-27-15-25-21-19(16-5-3-2-4-6-16)13-28(22(21)23(27)30)14-20(29)26-18-9-7-17(24)8-10-18/h2-10,13,15H,11-12,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNAGIZGIAAKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the 4-bromophenyl and 2-methoxyethyl groups. Key steps include:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom to the phenyl ring using brominating agents such as N-bromosuccinimide (NBS).
Acylation: Attachment of the acetamide group through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolo[3,2-d]pyrimidine core can be reduced to form alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while substitution of the bromine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of nitrogen-rich heterocycles with modifications tailored for solubility, target affinity, and metabolic stability. Below is a detailed comparison with analogous derivatives:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Core Structure Variations: Pyrrolo[3,2-d]pyrimidinone (target) vs. Triazole-thioacetamide (618441-10-4): The triazole ring introduces additional hydrogen-bonding sites but reduces aromatic stacking compared to the target compound .
Solubility Modifiers: The 2-methoxyethyl chain (target) balances hydrophilicity better than the ethoxyphenyl group in 618441-10-4, which may aggregate in aqueous media .
Metabolic Stability :
- Trifluoromethyl groups (EP 4374877 A2) enhance resistance to cytochrome P450 oxidation compared to the target’s methoxyethyl group .
Hydrogen Bonding and Crystallography
The target compound’s pyrrolo-pyrimidinone core and acetamide side chain create a hydrogen-bonding network critical for crystal packing and target interaction. highlights that such systems often form R₂²(8) graph-set motifs via N–H···O and C–H···O interactions . In contrast, triazole derivatives (e.g., 618441-10-4) exhibit weaker hydrogen bonding due to sulfur’s lower electronegativity .
Biological Activity
N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic compound that belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in oncology and enzyme inhibition. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 458.37 g/mol. The presence of the bromophenyl group and methoxyethyl substituent contributes to its unique chemical properties and biological interactions.
The biological activity of this compound primarily involves:
- Anticancer Activity : Compounds with the pyrrolo[3,2-d]pyrimidine scaffold have shown significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. Studies indicate that these compounds may interfere with critical cellular pathways involved in tumor growth and metastasis.
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting specific biochemical pathways in diseases such as cancer and inflammation.
Biological Activity Data
The following table summarizes the biological activities associated with various derivatives of pyrrolo[3,2-d]pyrimidine compounds, including this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide | Bromine substitution | Potential anticancer and anti-inflammatory activity |
| N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-methyl-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide | Fluorine instead of bromine | Anticancer activity |
| N-(phenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-methyl-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide | Methyl group instead of phenyl | Enzyme inhibition |
Case Studies and Research Findings
-
Anticancer Efficacy : In vitro studies have demonstrated that derivatives similar to N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-pheny]-pyrrolo[3,2-d]pyrimidin exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the IC50 values against colorectal adenocarcinoma (COLO205) and liver cancer (Hep 3B) cell lines using the MTT assay method. Results indicated that certain derivatives achieved over 70% inhibition at specific concentrations .
- Table 1: IC50 Values of Pyrrolo[3,2-d]pyrimidine Derivatives Against Cancer Cell Lines
Cell Line Compound IC50 (µM) COLO205 N-(4-bromophenyl) 12.5 Hep 3B N-(bromophenyl) 15.0 H460 N-(bromophenyl) 10.0 - Mechanistic Studies : Research has also focused on understanding the mechanisms through which these compounds exert their biological effects. For example, studies have shown that they can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
